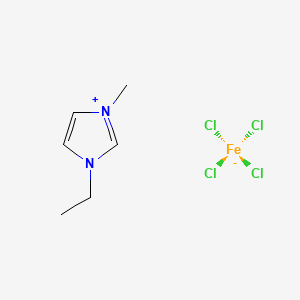![molecular formula C7H6IN3O B1437288 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 957193-64-5](/img/structure/B1437288.png)
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Vue d'ensemble
Description
The compound “7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” belongs to the class of organic compounds known as pyridopyrazines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for “7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . Another method involves the reaction of acylpyruvic acids with 2,3-diaminopyridine to form (Z)-3-acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones .
Applications De Recherche Scientifique
Electrochemical DNA Sensing
This compound has been utilized in the development of novel heterocyclic compounds that are used for electrochemical sensing of DNA . This application is crucial in bioanalytical chemistry for detecting specific sequences of DNA, which is fundamental in genetic testing, forensic analysis, and biological research.
Nonlinear Optical (NLO) Properties
The compound exhibits significant nonlinear optical properties , which are essential for various photonic applications like optical data storage, frequency conversion, and optical switching. These properties are evaluated through parameters such as dipole moment, polarizability, and hyperpolarizabilities.
Biological Activity
In biochemistry research, derivatives of this compound have shown potential in in vitro antioxidant and antiurease activities . Antioxidant properties are important for combating oxidative stress in cells, while antiurease activity is beneficial in the treatment of diseases caused by urease-producing pathogens.
Material Science
In material science, the compound’s derivatives can be used to create materials with specific electronic and optical properties due to their heterocyclic structure . These materials can be applied in the development of new semiconductors, photovoltaic cells, and other electronic devices.
Medicinal Chemistry
The compound is a scaffold for the synthesis of biologically active molecules, particularly in the creation of pharmaceuticals . Its derivatives are explored for their therapeutic potential and can lead to the development of new drugs.
Analytical Chemistry
In analytical chemistry, the compound is used for spectral analysis and as a reference standard to ascertain the chemical structures of related compounds . This is vital for quality control and ensuring the accuracy of analytical results in various chemical analyses.
Propriétés
IUPAC Name |
7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLRHKZVYXQFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661197 | |
| Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957193-64-5 | |
| Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)




![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)






